molecular formula C8H5N3 B1394175 3-Ethynylimidazo[1,2-b]pyridazine CAS No. 943320-61-4

3-Ethynylimidazo[1,2-b]pyridazine

Cat. No. B1394175
M. Wt: 143.15 g/mol
InChI Key: VYOHSFQVMLAURO-UHFFFAOYSA-N
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Description

3-Ethynylimidazo[1,2-b]pyridazine is a chemical compound with the CAS Number: 943320-61-4 and a molecular weight of 143.15 . It is a solid substance .


Molecular Structure Analysis

The linear formula of 3-Ethynylimidazo[1,2-b]pyridazine is C8H5N3 . For a more detailed molecular structure analysis, it would be beneficial to refer to a resource that provides the specific structure, such as a chemistry database or a peer-reviewed paper.


Physical And Chemical Properties Analysis

3-Ethynylimidazo[1,2-b]pyridazine is a solid at room temperature . It has a molecular weight of 143.15 and a predicted density of 1.15±0.1 g/cm3 .

Scientific Research Applications

Inhibition of Enzymes and Anti-Proliferative Effects

  • Pyrazole[3,4-d]pyridazine derivatives, closely related to 3-Ethynylimidazo[1,2-b]pyridazine, have demonstrated effectiveness as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are crucial in various physiological processes (Taslimi et al., 2019).
  • Imidazo[1,2-b]pyridazine compounds have been identified for their potent acetylcholinesterase inhibitory activity, which is significant in the context of neurological disorders. Furthermore, these compounds show anti-proliferative effects in certain cell lines, indicating potential applications in cancer research (Sharma et al., 2021).

Potential in Medicinal Chemistry

  • Imidazo[1,2-b]pyridazine is a key heterocyclic nucleus providing various bioactive molecules. It has been explored for therapeutic applications in medicine, with a focus on structure-activity relationships, enhancing its significance in drug development (Garrido et al., 2021).

Antiviral Activities

  • Certain derivatives of imidazo[1,2-b]pyridazine have shown promising antiviral activity. For instance, some compounds demonstrated significant inhibitory effects on the replication of viruses like hepatitis C and bovine viral diarrhoea virus, suggesting their potential as antiviral agents (Enguehard-Gueiffier et al., 2013).

Anticancer Applications

  • Novel 1,2,4-thiadiazole linked imidazo[1,2-b]pyridazine derivatives have been studied for their anticancer activity against various cancer cell lines. Some of these compounds exhibited potent activity, indicating their potential use in cancer therapy (Chidella et al., 2020).

Synthesis and Modification

  • Synthesis techniques and modifications of imidazo[1,2-b]pyridazine compounds have been explored, focusing on improving their biological activity and potential applicability in various therapeutic areas (Hiebel & Berteina‐Raboin, 2015).

Binding to Amyloid Plaques

  • Some imidazo[1,2-b]pyridazine derivatives have shown binding affinity to amyloid plaques, which is relevant in the context of neurodegenerative diseases like Alzheimer's (Zeng et al., 2010).

Application in Kinase Inhibition

  • The imidazo[1,2-b]pyridazine scaffold has been used to synthesize kinase inhibitors, showing potential in targeting eukaryotic kinases including those in parasites, indicating its role in developing treatments for parasitic diseases (Bendjeddou et al., 2017).

Safety And Hazards

The safety information for 3-Ethynylimidazo[1,2-b]pyridazine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethynylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHSFQVMLAURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2N1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676599
Record name 3-Ethynylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylimidazo[1,2-b]pyridazine

CAS RN

943320-61-4
Record name 3-Ethynylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943320-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylimidazo(1,2-b)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943320614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethynylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYNYLIMIDAZO(1,2-B)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDU6N6N3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 3-((trimethylsilyl)ethynyl) imidazo[1,2-b]pyridazine (28.46 g, 0.132 mol) in 200 mL of THF was added 145 mL (0.145 mol) of tetrabutylammonium fluoride (1.0M in THF) at ambient temperature. The solution was stirred for 15 min, concentrated, and the crude product purified by silica gel flash chromatography (eluted with 0-5% MeOH/DCM) to provide 17.84 g of product.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
WS Huang, CA Metcalf, R Sundaramoorthi… - Journal of medicinal …, 2010 - ACS Publications
In the treatment of chronic myeloid leukemia (CML) with BCR-ABL kinase inhibitors, the T315I gatekeeper mutant has emerged as resistant to all currently approved agents. This report …
Number of citations: 371 pubs.acs.org
Y Yamamoto, T Saita, R Sogawa, K Ogata… - Analytical …, 2019 - Elsevier
The tyrosine kinase inhibitor ponatinib is extensively metabolized in the body, and consequently the development of specific immunoassays for pharmacokinetic studies and therapeutic …
Number of citations: 14 www.sciencedirect.com
AR Hajipour, MR Sarfjoo, RS Varma - papers.ssrn.com
Herein, a novel heterogeneous cobalt catalyst was synthesized, characterized and its efficiency in Sonogashira cross-coupling reaction was investigated. Nano cobalt species …
Number of citations: 0 papers.ssrn.com
Z Khorsandi, AR Hajipour, MR Sarfjoo, RS Varma - Molecular Catalysis, 2022 - Elsevier
Herein, a novel heterogeneous cobalt catalyst was synthesized, characterized and its efficiency in Sonogashira cross-coupling reaction was investigated. Nano cobalt species …
Number of citations: 3 www.sciencedirect.com
M Pandrala, AAN Bruyneel, AP Hnatiuk… - Journal of medicinal …, 2022 - ACS Publications
Development of tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL oncogene constitutes an effective approach for the treatment of chronic myeloid leukemia (CML) and/or acute …
Number of citations: 5 pubs.acs.org
M Najjar, C Suebsuwong, SS Ray, RJ Thapa, JL Maki… - Cell reports, 2015 - cell.com
RIPK1 and RIPK3, two closely related RIPK family members, have emerged as important regulators of pathologic cell death and inflammation. In the current work, we report that the Bcr-…
Number of citations: 156 www.cell.com
F Leonetti, A Stefanachi, O Nicolotti… - Current medicinal …, 2011 - ingentaconnect.com
Chronic myeloid leukemia (CML) is a myeloproliferative disease originating from a constitutively active tyrosine kinase, called BCR-ABL, expressed by an oncogene resulting from a …
Number of citations: 13 www.ingentaconnect.com
X Pan, N Liu, Y Liu, Q Zhang, K Wang, X Liu… - European Journal of …, 2022 - Elsevier
Bcr-Abl is a key driver in the pathophysiology of CML. Broadening the chemical diversity of Bcr-Abl kinase inhibitors to overcome drug resistance is a current medical demand for CML …
Number of citations: 4 www.sciencedirect.com
IM Nakauchi, V Wiebking, R Liao, H Matthew… - scholar.archive.org
Small molecule Tyrosine Kinase Inhibitors (TKIs) have revolutionized cancer treatment and greatly improved patient survival. However, life-threatening cardiotoxicity of many TKIs has …
Number of citations: 0 scholar.archive.org
HB Pound, VQ Ho, J Pinilla-Ibarz - Drugs of the Future, 2011 - access.portico.org
Ponatinib (AP-24534) is a third-generation tyrosine kinase inhibitor (TKI) that addresses the clinically concerning BCR-ABLT315I mutation seen in chronic myeloid leukemia (CML). This …
Number of citations: 2 access.portico.org

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